molecular formula C₁₆H₁₄D₄O₈ B1162857 3-Carboxypropyl Phthalate-d4

3-Carboxypropyl Phthalate-d4

Cat. No.: B1162857
M. Wt: 342.33
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Description

Significance of Stable Isotope Labeled Analogs in Quantitative Analytical Sciences

In the realm of quantitative analysis, particularly in techniques like mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reliable results. waters.comacanthusresearch.com SIL compounds, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically almost identical to their non-labeled counterparts but have a higher mass. acanthusresearch.com This property makes them ideal for use as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). waters.comtexilajournal.com

The primary advantage of using a SIL internal standard is its ability to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects. waters.comscispace.com Matrix effects, which arise from co-eluting components in a sample that can suppress or enhance the ionization of the target analyte, are a significant source of imprecision. waters.com Because a SIL internal standard co-elutes with the analyte of interest and experiences nearly identical matrix effects, it allows for more accurate quantification through isotope dilution analysis. texilajournal.comnih.gov This technique involves adding a known amount of the labeled standard to the sample and measuring the ratio of the native analyte to the labeled standard, which corrects for analytical variability. epa.govepa.gov

Contextualizing Phthalate (B1215562) Metabolites within Environmental and Biological Systems Research

Phthalates are a class of industrial chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). frontiersin.orgresearchgate.net They are also found in a vast array of other products, including cosmetics, personal care items, and food packaging. frontiersin.orgmdpi.com Due to their widespread use and the fact that they are not chemically bound to the plastic polymer, phthalates can easily leach into the environment, leading to contamination of air, water, soil, and the food chain. frontiersin.orgresearchgate.net

Consequently, human exposure to phthalates is ubiquitous, occurring through ingestion, inhalation, and dermal contact. mdpi.comresearchgate.net Once in the body, phthalate diesters are rapidly metabolized, first through hydrolysis to their corresponding monoesters, and then often through further oxidation. researchgate.netresearchgate.net These metabolites are then primarily excreted in the urine. researchgate.net Measuring the levels of these phthalate metabolites in biological samples, such as urine and blood serum, is considered the most reliable method for assessing human exposure to the parent phthalate compounds. researchgate.netoup.com This practice, known as biomonitoring, is crucial for understanding the extent of public exposure and for studying the potential links between phthalate exposure and adverse health outcomes. researchgate.netcanada.ca

Fundamental Contributions of 3-Carboxypropyl Phthalate-d4 to Phthalate Research Paradigms

This compound (MCPP-d4) is the deuterium-labeled form of Mono(3-carboxypropyl) phthalate (MCPP). MCPP is a significant oxidative metabolite of several parent phthalates, most notably Di-n-octyl phthalate (DnOP). medchemexpress.comresearchgate.netnih.gov Research has shown that in animal models, the urinary concentration of MCPP can be significantly higher than that of the primary hydrolytic monoester of DnOP, making it a potentially more sensitive biomarker for exposure. researchgate.netnih.gov Furthermore, MCPP has been identified as a minor metabolite of other phthalates, including di-n-butyl phthalate (DBP). researchgate.netnih.gov

The deuterated analog, MCPP-d4, serves as an indispensable internal standard in analytical methods developed to quantify MCPP and other phthalate metabolites in biological and environmental samples. oup.combrjac.com.br Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements, which are essential for large-scale biomonitoring studies and for investigating the complex metabolic pathways of different phthalates. epa.govepa.govoup.com By providing a reliable means of quantification, this compound has been instrumental in advancing our understanding of human exposure to a range of phthalates and is a cornerstone of modern phthalate research.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₂D₄H₈O₆ cymitquimica.com
Molecular Weight 256.24 g/mol cymitquimica.comlgcstandards.com
CAS Number 1346600-69-8 cymitquimica.comlgcstandards.com
Appearance Neat cymitquimica.comlgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature +4°C lgcstandards.com
IUPAC Name 2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuterio-benzoic acid lgcstandards.com
InChI InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D cymitquimica.comlgcstandards.com
InChIKey IYTPMLIWBZMBSL-GYABSUSNSA-N cymitquimica.com
SMILES [2H]c1c([2H])c([2H])c(C(=O)OCCCC(=O)O)c(C(=O)O)c1[2H] cymitquimica.comlgcstandards.com

Properties

Molecular Formula

C₁₆H₁₄D₄O₈

Molecular Weight

342.33

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of 3 Carboxypropyl Phthalate D4

Chemical Synthesis Pathways for Deuterated Phthalate (B1215562) Metabolites

The synthesis of 3-Carboxypropyl Phthalate-d4, while not extensively detailed in publicly available literature, can be approached through established organic chemistry principles, focusing on the introduction of deuterium (B1214612) atoms into the phthalate structure. A common strategy for preparing deuterated phthalate monoesters involves the esterification of phthalic anhydride (B1165640) with a deuterated alcohol or, conversely, the reaction of a deuterated phthalic anhydride with a non-deuterated alcohol.

For this compound, a logical synthetic route would involve the reaction of phthalic anhydride with a deuterated 4-hydroxybutyric acid, where the deuterium labels are strategically placed on the propyl chain. The general metabolic pathway of phthalates involves hydrolysis of the diester to a monoester, which can then undergo further oxidation rsc.org. The synthesis of metabolites often aims to replicate these biological products for use as analytical standards researchgate.net.

A plausible synthetic pathway for this compound is a multi-step process:

Preparation of a Deuterated Precursor: The synthesis would likely commence with a commercially available deuterated starting material, such as a deuterated butyrolactone or a related gamma-hydroxybutyric acid precursor, to introduce the deuterium atoms onto the propyl chain.

Esterification: The deuterated precursor would then be reacted with phthalic anhydride. This reaction typically proceeds by nucleophilic attack of the hydroxyl group of the deuterated alcohol onto one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester. This process yields the desired 3-Carboxypropyl Phthalate with deuterium atoms incorporated into the alkyl chain.

Purification: The final product would undergo purification steps, such as column chromatography or recrystallization, to remove any unreacted starting materials and byproducts, ensuring high chemical purity.

The placement of the deuterium labels is critical and is designed to be on stable, non-exchangeable positions of the molecule to ensure the isotopic integrity of the standard during sample preparation and analysis chromatographyonline.com.

Chromatographic and Spectroscopic Techniques for Purity and Isotopic Enrichment Verification

A comprehensive characterization of this compound is essential to confirm its chemical structure, purity, and the extent of isotopic labeling. This is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of phthalate metabolites oregonstate.edurestek.comnih.govmdpi.com.

GC-MS: This technique offers high chromatographic resolution for separating phthalates and their metabolites mdpi.com. For analysis by GC-MS, the carboxyl group of this compound would typically require derivatization to increase its volatility. The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity and assessing isotopic purity.

LC-MS/MS: This method is highly sensitive and selective and is often preferred for the analysis of phthalate monoesters in biological matrices as it may not require derivatization restek.com. In LC-MS/MS, the compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. This allows for the precise quantification of the deuterated standard and its unlabeled counterpart.

Table 1: Typical Chromatographic and Mass Spectrometric Parameters for Phthalate Metabolite Analysis
ParameterGC-MSLC-MS/MS
Column Nonpolar columns (e.g., 5-type) mdpi.comC18 or Pentafluorophenyl column researchgate.net
Ionization Mode Electron Impact (EI) oregonstate.eduElectrospray Ionization (ESI), typically negative mode
Detection Mode Selected Ion Monitoring (SIM) oregonstate.edunih.govMultiple Reaction Monitoring (MRM)
Typical m/z transitions Dependent on derivatization and fragmentationSpecific precursor-to-product ion transitions for the analyte and its deuterated standard
Limit of Quantification (LOQ) Sub-µg/L to <5 µg/L range oregonstate.edung/mL range restek.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are instrumental in verifying the structure and isotopic enrichment of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition researchgate.net. By analyzing the isotopic cluster of the molecular ion, the degree of deuteration and the isotopic purity can be accurately determined researchgate.netexcedr.com. The presence of ions corresponding to the d0, d1, d2, and d3 species can be quantified to calculate the isotopic enrichment.

Table 2: Spectroscopic Data for Structural and Isotopic Verification
TechniqueInformation ProvidedTypical Findings
¹H NMR Confirmation of chemical structure and location of deuterium labeling.Attenuation or absence of proton signals at deuterated positions.
¹³C NMR Confirmation of the carbon skeleton of the molecule.Shifts in carbon signals adjacent to deuterated positions may be observed.
HRMS Accurate mass measurement and determination of isotopic distribution.Experimental mass agrees with the calculated mass for the deuterated formula. Isotopic pattern reveals the percentage of d4 and other isotopic species.

Standardization and Quality Assurance Protocols for Reference Materials

The production of this compound as a reference material, particularly a Certified Reference Material (CRM), must adhere to stringent quality assurance protocols to ensure its accuracy and reliability for use in analytical testing reagecon.com. The international standard ISO 17034 provides a comprehensive framework for the competent production of reference materials nata.com.auansi.orgaroscientific.comchromatographyonline.comnih.gov.

Key aspects of the quality assurance process for a reference material like this compound include:

Material Characterization: The identity and chemical purity of the material must be unequivocally established using validated analytical methods, as described in the previous section.

Homogeneity and Stability Studies: The producer must demonstrate that the reference material is homogeneous throughout the batch and that it remains stable under specified storage and transport conditions ansi.orgaroscientific.com.

Assignment of Property Values: The concentration of the deuterated standard in a solution, its chemical purity, and its isotopic enrichment are certified through a metrologically valid procedure. This often involves characterization by multiple independent analytical techniques.

Uncertainty Budgeting: A comprehensive uncertainty budget is established that accounts for all potential sources of error in the characterization, including measurements of purity, homogeneity, and stability.

Traceability: The certified values must be traceable to national or international standards, providing a clear and unbroken chain of comparisons.

Certificate of Analysis (CoA): A detailed CoA is provided with the reference material, which includes the certified property values and their uncertainties, a statement of metrological traceability, and instructions for proper use and storage nata.com.au.

The use of a well-characterized, stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, extraction recovery, and instrument response, leading to improved accuracy and precision of the analytical results chromatographyonline.comreagecon.com.

Advanced Analytical Strategies Employing 3 Carboxypropyl Phthalate D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Phthalate (B1215562) Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantifying trace levels of compounds in complex samples. The fundamental principle of IDMS involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—such as 3-Carboxypropyl Phthalate-d4 (MCPP-d4)—to a sample prior to any processing steps. cdc.gov This labeled compound, known as an internal standard, is chemically identical to the native (unlabeled) analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), Carbon-13). medchemexpress.com

Because the internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. researchgate.net When the sample is analyzed by mass spectrometry, the instrument distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for matrix effects and procedural losses. dphen1.comsci-hub.se This approach is essential for biomonitoring studies where accurate measurement of phthalate metabolites in biological matrices like urine is required to assess human exposure. researchgate.nettandfonline.com

Comprehensive Sample Preparation Approaches for Complex Biological and Environmental Matrices

The analysis of phthalate metabolites from intricate biological and environmental samples necessitates robust sample preparation to isolate the target analytes and remove interfering substances.

Enzymatic Deconjugation Protocols for Phthalate Glucuronides

In humans, phthalates are metabolized and subsequently conjugated with glucuronic acid to increase their water solubility and facilitate excretion in urine. researchgate.netcdc.gov To measure the total concentration of these metabolites, a deconjugation step is required to cleave the glucuronide moiety. This is typically achieved through enzymatic hydrolysis. researchgate.net

The most common protocol involves the use of β-glucuronidase, often sourced from Escherichia coli (E. coli K12) or Helix pomatia. sci-hub.setandfonline.comacs.org A typical procedure involves buffering the urine sample, often with ammonium (B1175870) acetate (B1210297) to a pH of around 4.5 to 5.5, followed by the addition of the β-glucuronidase enzyme. tandfonline.comacs.orgnih.gov The mixture is then incubated, for example at 37°C for a period ranging from 1.5 to 3 hours, to allow for the complete enzymatic cleavage of the glucuronide conjugates. sci-hub.setandfonline.com To ensure the efficiency of the deconjugation process, a glucuronidated standard, such as 4-methylumbelliferyl glucuronide, can be used as a quality control measure. cdc.govcdc.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME) Techniques

Following deconjugation, extraction and clean-up are performed to concentrate the analytes and remove matrix interferences. nih.gov

Solid-Phase Extraction (SPE) is the most widely employed technique for this purpose in phthalate analysis. unam.mx The process involves passing the prepared sample through a cartridge containing a solid adsorbent. For phthalate metabolites, reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are frequently used. sci-hub.se The general SPE procedure includes:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) or acetonitrile (B52724), followed by water or a buffer to prepare the sorbent for sample interaction. sci-hub.se

Loading: The sample is loaded onto the cartridge, where the analytes adsorb to the solid phase.

Washing: The cartridge is washed with a weak solvent (e.g., water with 0.1% trifluoroacetic acid) to remove salts and other polar interferences while the analytes of interest are retained. sci-hub.se

Elution: The retained phthalate metabolites are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate. sci-hub.senih.gov The eluate is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis. sci-hub.se

Liquid-Liquid Microextraction (LLME) represents a miniaturized and greener alternative to traditional liquid-liquid extraction (LLE). researchgate.netbohrium.com Dispersive liquid-liquid microextraction (DLLME) is a notable variant where a mixture of an extraction solvent (e.g., a non-polar organic solvent) and a disperser solvent is rapidly injected into the aqueous sample. nih.govbrjac.com.br This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analytes into the organic phase. The mixture is then centrifuged to separate the extraction solvent, which is collected, dried, and redissolved for injection into the analytical instrument. brjac.com.br DLLME is recognized for its high efficiency, speed, and reduced solvent consumption compared to conventional methods. nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation

High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is the standard for separating phthalate metabolites prior to their detection by mass spectrometry. cdc.govresearchgate.net The separation is crucial for resolving isomeric compounds and separating analytes from matrix components that could cause ion suppression in the mass spectrometer.

The most common setup involves a reversed-phase C18 column. sci-hub.seacs.org A gradient elution is typically employed, using a binary mobile phase system. This system often consists of an aqueous phase (A) and an organic phase (B), both acidified slightly with additives like 0.1% acetic acid or formic acid to improve peak shape and ionization efficiency. sci-hub.seacs.org

A typical gradient might start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase (commonly acetonitrile or methanol) is increased. sci-hub.seacs.org This allows for the elution of more polar compounds first, followed by the more non-polar phthalate metabolites. The flow rates are generally in the range of 0.3 to 0.4 mL/min for standard HPLC and UHPLC systems. acs.orgacs.org

ParameterTypical ConditionSource(s)
Column Reversed-phase C18 (e.g., Betasil C18, 100 mm x 2.1 mm, 5 µm) sci-hub.seacs.org
Mobile Phase A 0.1% Acetic Acid in Water acs.orgacs.org
Mobile Phase B 0.1% Acetic Acid in Acetonitrile acs.orgacs.org
Flow Rate 300-400 µL/min acs.orgacs.org
Gradient Gradient elution from low to high organic phase percentage sci-hub.seacs.org

Tandem Mass Spectrometry (MS/MS) Detection and Multiple Reaction Monitoring (MRM) Optimization

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying phthalate metabolites due to its exceptional sensitivity and selectivity. cdc.gov It is commonly coupled with an electrospray ionization (ESI) source, which is typically operated in negative ionization mode for phthalate metabolites as their carboxyl groups are readily deprotonated. sci-hub.seacs.org

The core of MS/MS quantification is the use of Multiple Reaction Monitoring (MRM) . In an MRM experiment, two stages of mass analysis are performed:

Q1 (First Quadrupole): This mass analyzer is set to select only the deprotonated molecule of a specific analyte (the precursor ion).

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): This mass analyzer is set to monitor for one or more specific fragment ions (product ions) that are characteristic of the precursor ion.

This process of monitoring a specific precursor-to-product ion transition is highly selective, significantly reducing chemical noise and matrix interference. researchgate.net For each analyte and its corresponding labeled internal standard (like MCPP and MCPP-d4), specific MRM transitions are optimized to achieve the best signal intensity. The ratio of the peak area of the native analyte's MRM transition to the peak area of the internal standard's MRM transition is used for quantification. tandfonline.com

Method Validation and Performance Characteristics

To ensure the reliability of an analytical method employing this compound, a thorough validation is conducted to assess its performance. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (relative standard deviation or coefficient of variation).

Linearity: Calibration curves are generated by analyzing standards at multiple concentration levels, with correlation coefficients (R²) ideally greater than 0.98. researchgate.net

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For phthalate metabolites, LOQs are often in the low ng/mL range (0.1 to 0.5 ng/mL). dphen1.comacs.orgacs.org

Accuracy: This is assessed by spiking known amounts of analytes into a real matrix (like urine) and measuring the recovery. Recoveries typically range from 72% to 117%. dphen1.comnih.gov

Precision: This measures the repeatability of the method. It is expressed as the coefficient of variation (CV) from replicate analyses of quality control samples. Inter- and intra-assay CVs are generally expected to be below 15%. researchgate.netdphen1.comnih.gov

The following table summarizes typical performance characteristics for methods analyzing phthalate metabolites.

Validation ParameterTypical Performance ValueSource(s)
Limit of Detection (LOD) < 0.26 ng/mL dphen1.com
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL acs.orgacs.org
Recovery 72% - 117.6% dphen1.com
Intra-assay Precision (CV) < 10% nih.govresearchgate.net
Inter-assay Precision (CV) < 12% researchgate.netnih.gov

Assessment of Linearity, Sensitivity (Limit of Detection/Quantification), and Dynamic Range

The cornerstone of any quantitative analytical method is the establishment of a linear relationship between the concentration of an analyte and the instrument's response. In the analysis of phthalate metabolites, MCPP-d4 is indispensable for constructing reliable calibration curves. These curves are generated by analyzing a series of standards containing known concentrations of the target analyte, each spiked with a fixed concentration of MCPP-d4. The final concentration is calculated by substituting the ratio between the peak area of the target metabolite and the peak area of MCPP-d4 into the calibration equation. tandfonline.comtandfonline.com

Research demonstrates that methods using MCPP-d4 as an internal standard exhibit excellent linearity. brjac.com.br For instance, in the development of an air-assisted dispersive liquid-liquid microextraction method, calibration curves for 15 different phthalate metabolites showed correlation coefficients (r²) above 0.99. brjac.com.br This high level of correlation confirms a predictable and linear response across a defined concentration range, often referred to as the dynamic range. In one such study, the dynamic range was established from 1.0 to 20.0 ng/mL. brjac.com.br

Sensitivity, another critical parameter, is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The use of MCPP-d4 helps to ensure that these low detection limits are accurately determined by compensating for any analytical variability, even at trace concentrations.

Table 1: Example of Method Linearity and Dynamic Range Using MCPP-d4 as an Internal Standard This table is interactive. You can sort and filter the data.

Parameter Value/Range Reference
Internal Standard This compound (MCPP-d4) brjac.com.br
Analytical Technique LC-MS/MS brjac.com.br
Correlation Coefficient (r²) > 0.99 brjac.com.br

| Dynamic Range | 1.0 - 20.0 ng/mL | brjac.com.br |

Evaluation of Precision, Accuracy, and Matrix Effects

The primary function of an internal standard like MCPP-d4 is to correct for analytical variability, thereby ensuring high precision and accuracy. Because MCPP-d4 is chemically and physically almost identical to the native MCPP analyte, it experiences similar effects during sample preparation, injection, and ionization.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD). It is assessed through intra-day (repeatability) and inter-day (intermediate precision) analyses. In a study validating a method for 15 phthalate metabolites using MCPP-d4 and other isotopic standards, the intra-day precision was found to be in the range of 1–14% RSD, while the inter-day precision was between 2–13% RSD. brjac.com.br

Accuracy measures the agreement between a measured value and the true value. It is often evaluated through recovery experiments, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. The aforementioned study demonstrated excellent accuracy, with recoveries for all analytes falling within the range of 96–112%. brjac.com.br

Matrix effects are a significant challenge in LC-MS/MS analysis of complex biological samples like urine. Co-extracting compounds can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate results. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate these effects. MCPP-d4 compensates for these variations because it is affected by the matrix in the same way as the native MCPP, ensuring the ratio of their signals remains constant and the quantification remains accurate.

Table 2: Summary of Precision and Accuracy Data from a Validated Method Using MCPP-d4 This table is interactive. You can sort and filter the data.

Parameter Spiked Concentrations (ng/mL) Result Range Reference
Intra-Day Precision (%RSD) 1.0, 10.0, 20.0 1 - 14% brjac.com.br
Inter-Day Precision (%RSD) 1.0, 10.0, 20.0 2 - 13% brjac.com.br

| Accuracy (Recovery) | 1.0, 10.0, 20.0 | 96 - 112% | brjac.com.br |

Inter-Laboratory Comparative Studies for Analytical Harmonization

While individual laboratories can develop highly validated methods, ensuring that results are comparable across different institutions is crucial for large-scale biomonitoring projects and regulatory decision-making. Inter-laboratory comparative studies, or proficiency testing programs, are designed to achieve this analytical harmonization. In these studies, multiple laboratories analyze the same set of samples to assess the reproducibility and comparability of their results.

The success of such programs for phthalate metabolite analysis hinges on the adoption of standardized methods, including the universal use of specific stable isotope-labeled internal standards like MCPP-d4. By employing a common internal standard, laboratories can minimize a significant source of inter-laboratory variability. Although specific results from large-scale inter-laboratory studies focusing solely on MCPP-d4 are not detailed in the reviewed literature, the principle remains a cornerstone of quality assurance in environmental and occupational health studies. Difficulties in comparing data from different firefighter exposure studies, for example, have been noted when evaluation methods, target metabolites, and analytical protocols differ. tandfonline.comtandfonline.com The harmonization of these methods, including the consistent use of internal standards like MCPP-d4, is essential for more robust cross-study comparisons.

Automation and High-Throughput Analytical Platforms for Phthalate Metabolite Analysis

Modern biomonitoring studies often require the analysis of hundreds or thousands of samples, making manual sample processing and analysis impractical. Consequently, methods utilizing MCPP-d4 are frequently integrated into automated and high-throughput analytical platforms. These systems typically combine automated liquid handlers for sample preparation with ultra-high-performance liquid chromatography (UHPLC) systems coupled to tandem mass spectrometers. tandfonline.comtandfonline.com

Automated sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), can be employed to efficiently extract phthalate metabolites from urine prior to analysis. brjac.com.br Following extraction, samples are injected into a UHPLC system, which provides rapid and efficient separation of the metabolites. The use of MCPP-d4 is particularly vital in these high-throughput workflows. It provides a continuous internal quality check for every sample, correcting for any minor inconsistencies in automated liquid handling, chromatographic retention time shifts, or fluctuations in mass spectrometer sensitivity that can occur over long analytical runs. This ensures that the data quality remains high and consistent from the first sample to the last, making large-scale exposure assessment feasible and reliable.

Mechanistic Investigations of Phthalate Biotransformation Utilizing Deuterated Analogs

In Vitro Studies on Enzymatic Hydrolysis and Oxidative Metabolism of Parent Phthalates

The initial step in the metabolism of many phthalate (B1215562) diesters is enzymatic hydrolysis to their respective monoesters. This process is primarily facilitated by carboxylesterases and lipases present in various tissues. researchgate.net In vitro studies using animal-derived enzymes have provided significant insights into this process. For instance, cholesterol esterases from porcine and bovine pancreas have been shown to effectively hydrolyze a variety of phthalic acid esters (PAEs) into their monoester forms. nih.govresearchgate.net

One study demonstrated that bovine pancreatic cholesterol esterase could completely hydrolyze several PAEs, including diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di-n-hexyl phthalate (DHP), within 15 minutes. nih.gov The rate of hydrolysis was observed to be influenced by the structure of the alkyl side chains. nih.gov Following hydrolysis, the resulting monoesters undergo further oxidative metabolism, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov In vitro experiments with rat liver microsomes have shown that parent phthalates like Di-n-octyl Phthalate (DnOP) are metabolized into their monoesters, which are then further oxidized to various metabolites. nih.gov These oxidative reactions introduce hydroxyl, oxo, and carboxyl groups onto the alkyl side chain, increasing their water solubility and facilitating excretion. nih.gov

Enzymatic Hydrolysis of Various Phthalate Esters by Bovine Pancreatic Cholesterol Esterase nih.gov
Phthalate EsterAbbreviationTime for Complete Hydrolysis (in vitro)
Diethyl PhthalateDEP15 minutes
Di-n-propyl PhthalateDPrP15 minutes
Di-n-butyl PhthalateDBP15 minutes
Di-n-pentyl PhthalateDPeP15 minutes
Di-n-hexyl PhthalateDHP15 minutes
Bis(2-ethylhexyl) PhthalateDEHP15 minutes
n-Butyl Benzyl (B1604629) PhthalateBBP30 minutes
Dicyclohexyl PhthalateDCHP6 hours

Elucidation of Metabolic Pathways of Di-n-octyl Phthalate and Related High-Molecular-Weight Phthalates in Animal Models (e.g., Sprague-Dawley Rats)

Animal models, particularly Sprague-Dawley rats, have been extensively used to investigate the in vivo metabolism of high-molecular-weight phthalates. Following oral administration of Di-n-octyl Phthalate (DnOP) to Sprague-Dawley rats, a primary metabolic pathway involves the hydrolysis to its monoester, mono-n-octyl phthalate (MnOP). nih.govnih.gov This is followed by a series of oxidative reactions on the n-octyl side chain.

Key oxidative metabolites of DnOP identified in the urine of Sprague-Dawley rats include mono-(3-carboxypropyl) phthalate (MCPP), which is often the major metabolite, mono-(5-carboxy-n-pentyl) phthalate (MCPeP), mono-(7-carboxy-n-heptyl) phthalate (MCHpP), isomers of mono-hydroxy-n-octyl phthalate (MHOP), and isomers of mono-oxo-n-octyl phthalate (MOOP). nih.gov The urinary excretion of these metabolites typically follows a biphasic pattern, with levels decreasing significantly after the first day of administration, although some metabolites like MCPP can be detected for up to four days. nih.gov In one study, the urinary levels of MCPP were approximately 560-fold higher than those of MnOP in Sprague-Dawley rats after being dosed with DnOP, highlighting the significance of oxidative metabolism for this parent phthalate. nih.gov

Urinary Metabolites of Di-n-octyl Phthalate (DnOP) Identified in Sprague-Dawley Rats nih.gov
MetaboliteAbbreviationType
Mono-n-octyl PhthalateMnOPHydrolytic Monoester
Mono-(3-carboxypropyl) PhthalateMCPPOxidative Metabolite
Mono-carboxymethyl PhthalateMCMPOxidative Metabolite
Mono-(5-carboxy-n-pentyl) PhthalateMCPePOxidative Metabolite
Mono-(7-carboxy-n-heptyl) PhthalateMCHpPOxidative Metabolite
Mono-hydroxy-n-octyl PhthalateMHOPOxidative Metabolite
Mono-oxo-n-octyl PhthalateMOOPOxidative Metabolite

Isotopic Tracing for Characterizing Formation of 3-Carboxypropyl Phthalate from Diverse Precursors

Isotopic tracing is a powerful technique for elucidating metabolic pathways. While direct studies utilizing 3-Carboxypropyl Phthalate-d4 as a tracer are not extensively documented in available literature, the use of isotopically labeled parent phthalates has confirmed that 3-Carboxypropyl Phthalate (MCPP) is a metabolite derived from multiple precursors. This underscores its role as a non-specific biomarker for exposure to several phthalates.

Studies in Sprague-Dawley rats have demonstrated that MCPP is not only a major metabolite of DnOP but is also formed from other high-molecular-weight phthalates such as di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DiDP), as well as from di-n-butyl phthalate (DBP). nih.govresearchgate.net The concentrations of MCPP produced from these other phthalates are considerably lower than those from DnOP. nih.gov The use of deuterated standards, such as Diethyl Phthalate-d4 and Bis(2-ethylhexyl) Phthalate-d4, in analytical methods ensures accurate quantification of metabolites like MCPP in complex biological matrices, which is crucial for these comparative metabolic studies. nih.gov Research involving oral administration of labeled compounds like DPHP-d4 (di(2-propylheptyl) phthalate-d4) to human volunteers allows for the precise tracking and quantification of its specific oxidized metabolites, showcasing the utility of isotopic labeling in biotransformation studies. researchgate.net

Parent Phthalates Leading to the Formation of Mono-(3-carboxypropyl) Phthalate (MCPP) in Rats nih.govresearchgate.net
Parent PhthalateAbbreviationRelative MCPP Formation
Di-n-octyl PhthalateDnOPMajor Metabolite
Di-isononyl PhthalateDiNPMinor Metabolite
Di-isodecyl PhthalateDiDPMinor Metabolite
Di-n-butyl PhthalateDBPMinor Metabolite
Di-isooctyl PhthalateDiOPMinor Metabolite
Di-(2-ethylhexyl) PhthalateDEHPMinor Metabolite

Comparative Metabolism of Phthalates Across Non-Human Biological Systems

Significant species-specific differences exist in the metabolism of phthalates. Comparative studies between rodents and primates have highlighted these variations, which are important for extrapolating animal data to human health risk assessments. For example, the metabolism of Di(2-ethylhexyl) Phthalate (DEHP) has been compared in rats and marmoset monkeys. researchgate.net

In marmosets, the absorption of orally administered DEHP is considerably lower than in rats. researchgate.net While the urinary metabolite profiles are qualitatively similar in some respects, there are quantitative differences. Marmosets tend to excrete a higher proportion of conjugated metabolites derived from omega-1 oxidation. researchgate.net Such pharmacokinetic differences mean that for a given dose, the internal tissues of a marmoset are exposed to lower levels of DEHP metabolites compared to a rat. researchgate.net Furthermore, in vitro studies on hepatocytes have shown species-specific effects of phthalate monoesters on cellular communication, with inhibition observed in mouse and rat hepatocytes but not in those from hamsters, monkeys, or humans. researchgate.net These findings emphasize the importance of considering inter-species differences when studying phthalate biotransformation and its potential biological consequences.

Environmental Distribution, Fate, and Transport Studies Incorporating Phthalate Metabolite Analysis

Detection and Quantification of Phthalate (B1215562) Metabolites in Aquatic Ecosystems

Phthalate metabolites, particularly monoesters, are frequently detected in various aquatic environments, including surface water, wastewater, and sediments. Their presence is a direct indicator of the environmental burden of parent phthalate compounds and their subsequent breakdown.

Research Findings: Advanced analytical techniques are necessary for the detection of these compounds, which often exist at trace concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method, offering high sensitivity and selectivity for a range of phthalate metabolites. acs.org Studies have successfully quantified numerous monoalkyl phthalate esters (MPEs) in complex environmental matrices.

For instance, one study developed a robust method using accelerated solvent extraction, solid-phase extraction, and LC/ESI-MS/MS to measure MPEs in seawater, sediments, and biota. The results showed detectable concentrations of several metabolites, with mono-n-butyl phthalate (MnBP) often exhibiting the highest levels. Monoethyl phthalate (MEP) and mono-(2-ethylhexyl)-phthalate (MEHP) were also frequently found in all tested matrices.

Concentrations of these metabolites vary depending on the location and level of industrialization and urbanization. In urbanized marine inlets, MPE concentrations have been found to range from 1 to 600 ng/L in seawater and from 0.1 to 20 ng/g dry weight in sediments. In wastewater, concentrations can be significantly higher. For example, analysis of wastewater in Spain showed that phthalate metabolites can be present in raw wastewater at levels up to approximately 1.6 µg/L and in treated wastewater up to 1 µg/L. acs.org

Table 1: Representative Concentrations of Phthalate Monoesters in Aquatic Environments

Phthalate Metabolite Environmental Matrix Concentration Range
Monoethyl phthalate (MEP) Seawater 1 - 600 ng/L
Mono-n-butyl phthalate (MnBP) Seawater 1 - 600 ng/L
Mono-(2-ethylhexyl) phthalate (MEHP) Seawater 1 - 600 ng/L
Various MPEs Sediments (dry wt.) 0.1 - 20 ng/g
Various MPEs Raw Wastewater up to ~1600 ng/L

This table is interactive. Data synthesized from multiple research findings.

Assessment of Biodegradation and Environmental Transformation Kinetics of Phthalate Monoesters

Once in the environment, phthalate monoesters undergo further transformation, primarily through biodegradation. Understanding the kinetics of these processes is vital for predicting their persistence and ultimate fate.

Research Findings: Studies have shown that phthalate monoesters can be rapidly biodegraded by microorganisms in natural sediments under aerobic conditions. The primary mechanism is the hydrolysis of the remaining ester bond, which breaks the monoester down into phthalic acid and the corresponding alcohol.

The rate of biodegradation can be influenced by several factors, including temperature, microbial community composition, and the specific chemical structure of the monoester. Research on the biodegradation kinetics of various MPEs in both marine and freshwater sediments demonstrated that after an initial lag period, degradation proceeded with half-lives ranging from 16 to 39 hours at a temperature of 22°C. This rate was significantly slower at lower temperatures, with half-lives increasing by approximately eightfold at 5°C. Interestingly, the study found no significant difference in degradation rates between marine and freshwater sediments and no clear relationship with the length of the alkyl chain. This suggests that non-specific esterase enzymes, which are widespread among different microbial communities, are responsible for the degradation.

Table 2: Biodegradation Half-Lives of Phthalate Monoesters in Natural Sediments at 22°C

Phthalate Monoester Half-Life (Hours)
Monoethyl phthalate 16 - 39
Mono-n-butyl phthalate 16 - 39
Monobenzyl phthalate 16 - 39
Mono-i-hexyl phthalate 16 - 39
Mono-2-ethyl-hexyl phthalate 16 - 39
Mono-n-octyl phthalate 16 - 39
Mono-i-nonyl phthalate 16 - 39

This table is interactive. Data represents the range of half-lives observed for a suite of eight MPEs.

Application of Analytical Methodologies in Wastewater-Based Epidemiology for Population-Level Chemical Load Assessment

Wastewater-based epidemiology (WBE) has emerged as a novel and powerful tool for assessing the exposure of a population to various chemicals, including phthalates. nih.gov By measuring the concentration of human-specific biomarkers, such as phthalate metabolites, in wastewater, researchers can obtain a non-intrusive, near real-time snapshot of a community's collective exposure. bohrium.com

Research Findings: This approach provides an economical and efficient alternative to traditional human biomonitoring, which relies on collecting urine or blood samples from individuals. acs.org WBE studies have successfully developed and applied analytical methods, such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry, to quantify phthalate metabolites in wastewater influent. acs.org

The concentrations of these metabolites in raw wastewater can then be converted into population-normalized mass loads (e.g., in µg per day per inhabitant). nih.gov This data allows for the estimation of daily intake of the parent phthalate diesters for the population served by the wastewater treatment plant. These estimates can be compared to established daily exposure thresholds to assess potential public health risks. acs.org For example, one study used this methodology to conclude that while exposure to some phthalates was below recommended thresholds, exposure to others surpassed them, particularly for toddlers, highlighting the importance of this monitoring approach for identifying vulnerable populations. acs.org

However, a key consideration in WBE for phthalates is the potential for in-sewer transformation of the parent diesters into monoesters, which could lead to an overestimation of human exposure. nih.gov Therefore, careful selection of specific, stable secondary metabolites that are primarily formed within the human body is crucial for accurate exposure assessment. nih.gov

Analytical Challenges in Environmental Monitoring of Ubiquitous Chemical Contaminants

The accurate quantification of ubiquitous contaminants like phthalates and their metabolites in environmental samples is a significant analytical challenge. The very pervasiveness of these compounds is a primary source of difficulty.

Research Findings: A major hurdle is the high risk of sample contamination during collection, storage, and analysis. researchgate.net Phthalates are present in a vast array of laboratory materials, including plastic containers, tubing, solvents, and even ambient air. This can lead to the introduction of external phthalates into the sample, resulting in artificially inflated measurements, or "false positives." researchgate.net

To combat this, laboratories must implement stringent quality control and quality assurance procedures. This includes the meticulous cleaning of all glassware, often by baking at high temperatures, the use of high-purity solvents, and the analysis of procedural blanks with every batch of samples to monitor for background contamination. epa.gov

Furthermore, phthalate metabolites are often present at very low concentrations (trace or ultra-trace levels) in complex environmental matrices like sediment or wastewater. academie-sciences.fr This necessitates highly sensitive and selective analytical instrumentation, such as LC-MS/MS or GC-MS, capable of detecting compounds at the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) level. academie-sciences.fr The sample matrix itself can also interfere with the analysis, suppressing or enhancing the instrument's signal, which requires the development of robust sample extraction and clean-up methods to isolate the target analytes effectively. researchgate.net The lack of commercially available reference standards for all potential transformation products further complicates their unequivocal identification and quantification. academie-sciences.fr

Table of Chemical Compounds Mentioned

Compound Name Abbreviation
3-Carboxypropyl Phthalate-d4 -
Benzyl (B1604629) butylphthalate BBP
Di-(2-ethylhexyl) phthalate DEHP
Di-iso-nonyl phthalate DiNP
Di-n-butyl phthalate DBP
Di-n-octyl phthalate DNOP
Diethyl phthalate DEP
Dimethyl phthalate DMP
Mono-(2-ethylhexyl) phthalate MEHP
Mono-3-carboxypropyl phthalate MCPP
Mono-n-butyl phthalate MnBP
Monobenzyl phthalate MBzP
Monoethyl phthalate MEP
Mono-i-hexyl phthalate -
Mono-i-nonyl phthalate -
Monomethyl phthalate MMP
Mono-n-octyl phthalate MnOP

Emerging Research Frontiers and Future Prospects for 3 Carboxypropyl Phthalate D4 in Chemical Sciences

Innovations in Isotope Labeling Strategies for Complex Phthalate (B1215562) Structures

The synthesis of isotopically labeled internal standards is crucial for accurate quantification in exposure studies. For complex molecules like phthalates, incorporating stable isotopes such as deuterium (B1214612) (D) presents unique challenges. Innovations in this area focus on efficiency, cost-effectiveness, and achieving high isotopic enrichment.

A notable strategy involves using readily available deuterated precursors. For instance, an efficient method for synthesizing deuterium-labeled phthalate esters utilizes o-xylene-d10 (B166450) as a starting material, leading to products with high isotopic enrichment and chemical purity nih.gov. This approach is significant as it provides a general route to various deuterated phthalate esters that can serve as analytical standards.

Another innovative approach is the development of environmentally benign catalytic systems for H-D exchange reactions. A method using a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system facilitates the in-situ generation of deuterium gas from D₂O, avoiding the need for expensive and hazardous D₂ gas cylinders nih.gov. This technique has been successfully applied to a range of substrates and offers a safe, selective, and rapid method for deuteration, which could be adapted for complex phthalate metabolites nih.gov.

These advancements are critical for producing high-purity standards like 3-Carboxypropyl Phthalate-d4, which are essential for minimizing analytical errors and ensuring the reliability of biomonitoring data. The use of deuterium labeling can also improve the metabolic stability of compounds, a principle that is widely applied in pharmaceutical research to enhance pharmacokinetic properties musechem.com.

Table 1: Comparison of Isotope Labeling Strategies

Strategy Key Features Advantages Potential for Phthalate Labeling
Deuterated Precursor Synthesis Utilizes starting materials that are already isotopically labeled (e.g., o-xylene-d10) nih.gov. High isotopic enrichment, excellent chemical purities, general route for various esters nih.gov. Highly applicable for creating a library of deuterated phthalate standards.

| Catalytic H-D Exchange | Employs a catalyst (e.g., Pd/C) and a deuterium source (e.g., D₂O) to exchange hydrogen for deuterium on a target molecule nih.gov. | Environmentally friendly, safe (avoids D₂ gas), high selectivity, rapid synthesis nih.gov. | Suitable for late-stage deuteration of complex phthalate structures and metabolites. |

Development of Integrated Analytical and Computational Approaches for Phthalate Research

The study of phthalates is increasingly benefiting from the integration of advanced analytical techniques with powerful computational models. This compound plays a pivotal role as an internal standard in the analytical component of this integrated approach, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govfrontiersin.org.

Analytical Advancements: Modern analytical methods are designed for high sensitivity and rapid separation. The use of core-shell columns in high-performance liquid chromatography (HPLC) allows for separation speeds comparable to ultra-high-performance liquid chromatography (UHPLC), enabling the simultaneous determination of multiple phthalate metabolites in human urine rsc.org. Column-switching LC-MS/MS techniques further enhance sensitivity, achieving limits of detection (LODs) sufficient to evaluate metabolite concentrations in both the general population and occupationally exposed individuals nih.gov. The use of isotopically labeled standards like this compound is considered the most suitable way to correct for matrix effects and other analytical errors, ensuring high precision and accuracy frontiersin.orgnih.gov.

Computational Modeling: Computational studies are providing unprecedented insights into the metabolic fate and toxicity of phthalates.

Metabolism Prediction: Density functional theory (DFT) is used to model the degradation mechanisms of phthalates by cytochrome P450 enzymes in the liver, helping to understand the formation of various metabolites, including those like MCPP mdpi.com.

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models are employed to simulate the dynamic processes of phthalate absorption, distribution, metabolism, and excretion (ADME) through different intake pathways nih.govsemanticscholar.org. These models can predict the accumulation of metabolites in various organs and tissues, helping to link exposure routes to potential health outcomes nih.govsemanticscholar.orgresearchgate.net.

Toxicity Assessment: Quantitative structure-activity relationship (QSAR) models and other computational tools like ADMETLab2.0 are used to predict the toxicological potential of phthalate metabolites, offering a way to screen for harmful effects and prioritize compounds for further study mdpi.com.

By integrating the precise quantitative data obtained using standards like this compound with the predictive power of computational models, researchers can build a more comprehensive picture of phthalate exposure and its biological consequences.

Expanding the Scope of Application Beyond Traditional Biomonitoring to Novel Research Areas

While the primary role of this compound is as an internal standard in human biomonitoring to assess exposure to parent phthalates, the precision it affords opens doors to more nuanced and novel research areas.

Metabolite-Centric Risk Assessment: MCPP is a metabolite of several high-molecular-weight phthalates, including DnOP, Di-isononyl phthalate (DiNP), and Di-isodecyl phthalate (DiDP) nih.gov. The accurate measurement of MCPP, enabled by its deuterated standard, allows for a shift from parent compound exposure assessment to a more biologically relevant metabolite-based approach. Since monoester metabolites are often more bioactive than the parent diesters, this focus is crucial for understanding toxicity mdpi.comnih.gov.

Investigating Metabolic Pathways: High-quality quantitative data on specific metabolites like MCPP can be used to refine and validate PBPK and other metabolic models researchgate.net. This helps in understanding individual variability in phthalate metabolism and identifying potential genetic or environmental factors that influence susceptibility.

Environmental and Food Web Analysis: The robust analytical methods developed for human samples can be adapted to trace the fate and transport of phthalates and their metabolites in environmental matrices (e.g., water, soil) and through food webs nih.govmdpi.com. This can help identify major pathways of human exposure and ecological risk.

Forensic and Source Tracking: Since MCPP is a metabolite of multiple phthalates, its concentration relative to other specific metabolites can potentially be used to develop "fingerprints" to trace exposure back to specific products or sources, although this remains a complex challenge nih.gov.

The availability of reliable standards like this compound is a foundational element for these expanding research horizons, moving beyond simple exposure quantification to a deeper understanding of metabolic pathways and risk.

Addressing Analytical and Methodological Gaps in Current Phthalate Research

Despite significant progress, several challenges remain in phthalate analysis that researchers are actively working to address. The use of this compound helps mitigate some of these issues but also highlights areas needing further improvement.

Background Contamination: Phthalates are ubiquitous in the laboratory environment, leading to a high risk of sample contamination and "blank problems" researchgate.net. This can lead to false positives or overestimated results. While using isotopically labeled internal standards can help, meticulous laboratory practices, including cleaning solvents and minimizing contact with plastic materials, are essential to reduce background contamination to acceptable levels researchgate.net.

Metabolite Specificity: A significant challenge is that one metabolite can originate from multiple parent phthalates. MCPP, for example, is a major metabolite of DnOP but also a minor metabolite of DiNP, DiDP, and even Di-n-butyl phthalate (DBP) nih.gov. This complicates the attribution of exposure to a single parent compound based on MCPP levels alone. Future research requires the simultaneous analysis of a broad panel of metabolites to improve source apportionment.

Need for Standard Reference Materials: While pure deuterated standards are available, there is a need for certified standard reference materials (SRMs) with known concentrations of phthalate metabolites in biological matrices (e.g., urine, serum). These materials are crucial for inter-laboratory comparisons, quality control, and ensuring the long-term consistency of biomonitoring data.

Simplifying Sample Preparation: Many current methods require enzymatic hydrolysis and derivatization steps, which can be time-consuming and introduce variability nih.gov. There is ongoing research into developing simpler, faster, and derivatization-free analytical methods to improve throughput and reduce the potential for analytical error frontiersin.org.

Addressing these gaps is essential for improving the accuracy and comparability of phthalate exposure data worldwide, ultimately leading to more reliable risk assessments and public health decisions.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
Mono-(3-carboxypropyl) phthalate MCPP
Di-n-octyl phthalate DnOP
o-xylene-d10 -
Di-isononyl phthalate DiNP
Di-isodecyl phthalate DiDP
Di-n-butyl phthalate DBP
Mono-n-butyl phthalate MnBP
Mono-isobutyl phthalate MiBP
Butyl benzyl (B1604629) phthalate BBzP
Di(2-ethylhexyl) phthalate DEHP
Mono(2-ethylhexyl) phthalate MEHP
Diethyl phthalate DEP

Q & A

Q. How is 3-Carboxypropyl Phthalate-d4 validated as an internal standard in biomonitoring studies?

  • Methodology : Validation involves comparing its recovery rates and stability against non-deuterated analogs in spiked matrices (e.g., urine or serum). Use air-assisted dispersive liquid-liquid microextraction (AA-DLLME) to isolate the compound, followed by LC-MS/MS analysis. Ensure recovery rates fall within 85–115% and maintain consistent ion ratios (target/qualifier) to confirm specificity .

Q. What quality control (QC) criteria are critical when using this compound in analytical workflows?

  • Methodology : Implement QC checks such as blank samples (to detect contamination), matrix-matched calibrants, and continuous calibration verification. Use isotopically labeled surrogates (e.g., benzyl benzoate) to monitor extraction efficiency. Adhere to QA/QC protocols from EPA and OECD guidelines, including limits for signal-to-noise ratios and retention time shifts .

Q. How can matrix interference be minimized during the quantification of 3-Carboxypropyl Phthalate metabolites?

  • Methodology : Optimize sample cleanup using solid-phase extraction (SPE) cartridges with hydrophilic-lipophilic balance (HLB) sorbents. Employ isotopic dilution techniques with this compound to correct for matrix effects. Validate methods using certified reference materials (CRMs) to ensure accuracy .

Q. What are the key considerations for selecting chromatographic conditions in phthalate metabolite analysis?

  • Methodology : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate polar metabolites. Optimize ion source parameters (e.g., ESI voltage, desolvation temperature) to enhance ionization efficiency for deuterated compounds. Monitor fragmentation patterns to distinguish this compound from co-eluting isomers .

Advanced Research Questions

Q. How can conflicting data on this compound recovery rates across studies be resolved?

  • Methodology : Conduct inter-laboratory comparisons using standardized protocols (e.g., ISO 17034). Evaluate variables such as pH during extraction, solvent polarity, and storage conditions. Perform meta-analyses to identify systematic biases, and apply multivariate regression to isolate confounding factors (e.g., sample age, freeze-thaw cycles) .

Q. What experimental designs address the stability of this compound in long-term biomonitoring studies?

  • Methodology : Design accelerated degradation studies under varying temperatures (4°C to 40°C) and pH (2–9). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Incorporate stabilizers (e.g., ascorbic acid) in sample collection tubes and validate stability over 6–12 months using stability-indicating assays .

Q. How do co-exposures to multiple phthalates affect the quantification of this compound in complex matrices?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to resolve isotopic overlaps (e.g., between D4-labeled and non-deuterated phthalates). Apply computational tools like XCMS or MZmine for peak alignment and deconvolution. Validate cross-reactivity using spiked samples with structurally similar metabolites (e.g., monoethylhexyl phthalate) .

Q. What statistical approaches are optimal for integrating 3-Carboxypropyl Phthalate exposure data from heterogeneous cohorts?

  • Methodology : Apply Bayesian hierarchical models to account for inter-individual variability and censored data (e.g., values below LOD). Use principal component analysis (PCA) to identify exposure patterns linked to covariates (e.g., age, BMI). Validate findings against longitudinal datasets to assess temporal trends .

Q. How can in silico models improve risk assessment for 3-Carboxypropyl Phthalate exposure?

  • Methodology : Develop physiologically based pharmacokinetic (PBPK) models to predict metabolite accumulation in target tissues. Integrate omics data (e.g., metabolomics, transcriptomics) to identify biomarkers of effect. Validate models using in vitro toxicity assays (e.g., endocrine disruption endpoints) .

Q. What gaps exist in understanding the environmental fate of this compound degradation products?

  • Methodology : Conduct photolysis and hydrolysis studies under simulated environmental conditions (e.g., UV light, aqueous pH 5–9). Use high-resolution orbitrap-MS to identify transformation products. Assess ecotoxicity using model organisms (e.g., Daphnia magna) and compare to parent compound toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.